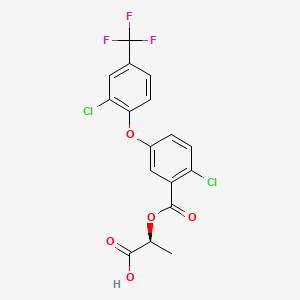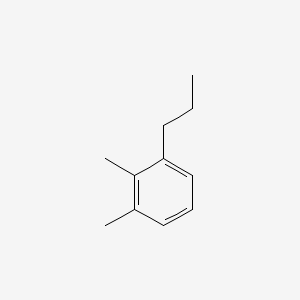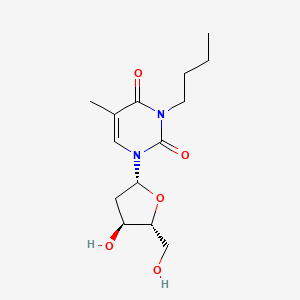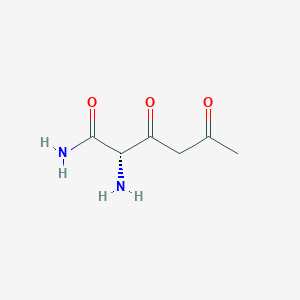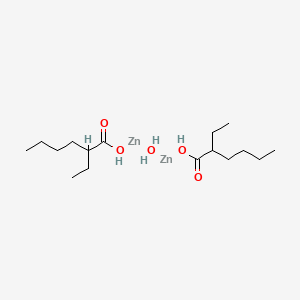
Bis(2-ethylhexanoato-O)-mu-oxodizinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexanoato-O)-mu-oxodizinc: is an organozinc compound with the chemical formula Zn₂O(C₈H₁₅O₂)₂. This compound is known for its unique structure, where two zinc atoms are bridged by an oxygen atom and each zinc atom is coordinated to two 2-ethylhexanoate ligands. It is commonly used in various industrial and research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexanoato-O)-mu-oxodizinc typically involves the reaction of zinc oxide with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2C8H16O2→Zn2O(C8H15O2)2+H2O
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where zinc oxide and 2-ethylhexanoic acid are mixed in precise stoichiometric ratios. The mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-ethylhexanoato-O)-mu-oxodizinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Ligand exchange reactions using different carboxylic acids or other ligands.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and water.
Reduction: Elemental zinc (Zn).
Substitution: New organozinc compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-ethylhexanoato-O)-mu-oxodizinc is used as a precursor in the synthesis of various zinc-containing compounds. It is also employed as a catalyst in organic reactions, including polymerization and esterification.
Biology: In biological research, this compound is used to study zinc’s role in enzymatic reactions and cellular processes. It serves as a model compound to investigate zinc’s coordination chemistry in biological systems.
Medicine: this compound is explored for its potential therapeutic applications, particularly in zinc supplementation and as an antimicrobial agent.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also utilized in the manufacture of rubber and plastics to improve their properties.
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexanoato-O)-mu-oxodizinc involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The compound’s reactivity is influenced by the coordination environment of the zinc atoms and the nature of the ligands.
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium: Similar structure but with zirconium instead of zinc.
Bis(2-ethylhexanoato-O)-mu-oxodioxomolybdenum: Contains molybdenum instead of zinc.
Aluminum 2-ethylhexanoate: Contains aluminum and has different coordination chemistry.
Uniqueness: Bis(2-ethylhexanoato-O)-mu-oxodizinc is unique due to its specific coordination environment and the reactivity of zinc. It offers distinct advantages in catalysis and material science applications compared to its counterparts with different metal centers.
Eigenschaften
CAS-Nummer |
54262-78-1 |
|---|---|
Molekularformel |
C16H34O5Zn2 |
Molekulargewicht |
437.2 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;zinc;hydrate |
InChI |
InChI=1S/2C8H16O2.H2O.2Zn/c2*1-3-5-6-7(4-2)8(9)10;;;/h2*7H,3-6H2,1-2H3,(H,9,10);1H2;; |
InChI-Schlüssel |
IZHUUAPNAJXFAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.O.[Zn].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



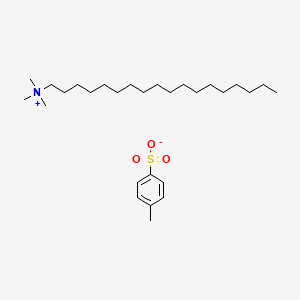

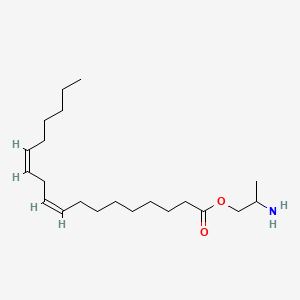
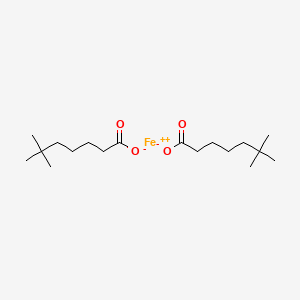
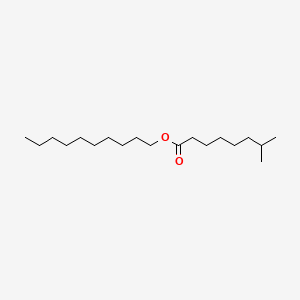
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

